Cas no 2228570-19-0 (4-fluoro-1H-indole-3-carbothioamide)

4-Fluoro-1H-indole-3-carbothioamide is a fluorinated indole derivative featuring a carbothioamide functional group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, serving as a key intermediate for the development of bioactive molecules. The fluorine substitution at the 4-position enhances electronic properties and metabolic stability, while the carbothioamide group offers reactivity for further derivatization. Its well-defined structure makes it suitable for applications in drug discovery, particularly in the synthesis of heterocyclic compounds with potential pharmacological activity. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
4-fluoro-1H-indole-3-carbothioamide structure
2228570-19-0 structure
Product name:4-fluoro-1H-indole-3-carbothioamide
CAS No:2228570-19-0
MF:C9H7FN2S
MW:194.228683710098
CID:6150016
PubChem ID:165883281

4-fluoro-1H-indole-3-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-1H-indole-3-carbothioamide
    • EN300-1998158
    • 2228570-19-0
    • Inchi: 1S/C9H7FN2S/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13/h1-4,12H,(H2,11,13)
    • InChI Key: MYZSJAMAVDFETQ-UHFFFAOYSA-N
    • SMILES: S=C(C1=CNC2C=CC=C(C=21)F)N

Computed Properties

  • Exact Mass: 194.03139757g/mol
  • Monoisotopic Mass: 194.03139757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.9Ų
  • XLogP3: 1.6

4-fluoro-1H-indole-3-carbothioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1998158-2.5g
4-fluoro-1H-indole-3-carbothioamide
2228570-19-0
2.5g
$2520.0 2023-09-16
Enamine
EN300-1998158-0.5g
4-fluoro-1H-indole-3-carbothioamide
2228570-19-0
0.5g
$1234.0 2023-09-16
Enamine
EN300-1998158-5.0g
4-fluoro-1H-indole-3-carbothioamide
2228570-19-0
5g
$3728.0 2023-05-26
Enamine
EN300-1998158-0.1g
4-fluoro-1H-indole-3-carbothioamide
2228570-19-0
0.1g
$1131.0 2023-09-16
Enamine
EN300-1998158-5g
4-fluoro-1H-indole-3-carbothioamide
2228570-19-0
5g
$3728.0 2023-09-16
Enamine
EN300-1998158-0.05g
4-fluoro-1H-indole-3-carbothioamide
2228570-19-0
0.05g
$1080.0 2023-09-16
Enamine
EN300-1998158-0.25g
4-fluoro-1H-indole-3-carbothioamide
2228570-19-0
0.25g
$1183.0 2023-09-16
Enamine
EN300-1998158-1.0g
4-fluoro-1H-indole-3-carbothioamide
2228570-19-0
1g
$1286.0 2023-05-26
Enamine
EN300-1998158-10.0g
4-fluoro-1H-indole-3-carbothioamide
2228570-19-0
10g
$5528.0 2023-05-26
Enamine
EN300-1998158-10g
4-fluoro-1H-indole-3-carbothioamide
2228570-19-0
10g
$5528.0 2023-09-16

Additional information on 4-fluoro-1H-indole-3-carbothioamide

4-Fluoro-1H-Indole-3-Carbothioamide: A Comprehensive Overview

The compound 4-fluoro-1H-indole-3-carbothioamide, identified by the CAS number 2228570-19-0, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically indoles, which are widely studied due to their unique chemical properties and biological activities. The presence of the fluoro group at the 4-position and the carbothioamide group at the 3-position introduces distinct electronic and steric effects, making this compound a valuable subject for research in organic chemistry, pharmacology, and materials science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-fluoro-1H-indole-3-carbothioamide. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic methods, to optimize the production process. These methods not only enhance yield but also reduce reaction time, making large-scale production more feasible. The compound's structure has been thoroughly characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, ensuring its purity and structural integrity.

The chemical properties of 4-fluoro-1H-indole-3-carbothioamide are heavily influenced by its functional groups. The indole ring exhibits aromaticity, which contributes to its stability and reactivity. The fluoro group at the 4-position introduces electron-withdrawing effects, increasing the compound's electrophilicity and reactivity in certain reactions. Meanwhile, the carbothioamide group at the 3-position provides nucleophilic character, enabling participation in various nucleophilic substitution and addition reactions. These properties make the compound a versatile building block in organic synthesis.

In terms of biological activity, 4-fluoro-1H-indole-3-carbothioamide has shown promising results in preliminary studies. Researchers have investigated its potential as a lead compound in drug discovery, particularly in anti-inflammatory and anticancer therapies. The compound's ability to modulate key cellular pathways and interact with specific protein targets has been explored using computational modeling and in vitro assays. While further studies are required to establish its therapeutic efficacy, these findings highlight its potential as a valuable candidate for drug development.

The application of 4-fluoro-1H-indole-3-carbothioamide extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconducting materials and light-emitting diodes (LEDs). Recent studies have demonstrated its ability to form stable charge transport layers when incorporated into organic electronic devices. This opens up new possibilities for its use in next-generation electronic devices with enhanced performance.

In conclusion, 4-fluoro-1H-indole-3-carbothioamide, with its distinctive chemical structure and versatile properties, represents a significant advancement in modern chemistry. Its potential applications span across multiple disciplines, from drug discovery to materials science. As research continues to uncover its full capabilities, this compound is poised to play a pivotal role in shaping future innovations in science and technology.

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